

Introduction: The Molecular Blueprint of a Key Intermediate

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Compound of Interest

Compound Name: 4-Amino-3,5-difluorophenol

CAS No.: 135086-76-9

Cat. No.: B165332

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4-Amino-3,5-difluorophenol is a substituted aromatic compound of significant interest in the development of pharmaceuticals and advanced materials. Its unique structure, featuring a phenol backbone modified with both an amine and two fluorine atoms, imparts specific chemical properties that are leveraged in complex molecular synthesis. The precise arrangement of these functional groups is critical to its reactivity and function.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules.^[1] It provides a unique "molecular fingerprint" by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations.^{[2][3]} Each functional group within a molecule possesses characteristic vibrational frequencies, allowing for its unambiguous identification and confirmation of the overall molecular structure.^[1] This guide provides a detailed analysis of the FT-IR spectrum of **4-amino-3,5-difluorophenol**, offering researchers and drug development professionals a comprehensive reference for its characterization.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

For a solid powder like **4-amino-3,5-difluorophenol**, Attenuated Total Reflectance (ATR) is the most efficient and widely used sampling methodology for FT-IR spectroscopy.[4][5] The technique requires minimal to no sample preparation, analyzing the material in its native state, which preserves the integrity of the sample and ensures a spectrum representative of the bulk material.[4][6]

Causality Behind the Choice of ATR: The ATR technique works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or germanium).[5] An evanescent wave protrudes a few microns from the crystal surface into the sample placed in firm contact with it.[4][6] This interaction depth is sufficient to obtain a high-quality absorption spectrum of the sample while minimizing issues like sample thickness and particle size that can plague traditional transmission methods.

Safety First: Handling 4-Amino-3,5-difluorophenol

Before proceeding, it is imperative to consult the Safety Data Sheet (SDS). **4-Amino-3,5-difluorophenol** is classified as an irritant, causing skin and serious eye irritation.[7][8] Appropriate Personal Protective Equipment (PPE), including gloves and safety goggles, must be worn at all times.[7][9] All handling should be performed in a well-ventilated area or a fume hood.[7]

Step-by-Step ATR-FTIR Measurement Protocol

- Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory must be clean and properly installed.
- Background Spectrum Acquisition:
 - Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
 - Lower the press arm to ensure no sample is present.
 - Acquire a background spectrum. This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum. A typical background scan consists of 64-100 scans at a resolution of 4 cm⁻¹.

- Sample Application:
 - Retract the ATR press arm.
 - Using a spatula, place a small amount of **4-amino-3,5-difluorophenol** powder onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
- Applying Pressure:
 - Lower the press arm and apply firm, consistent pressure to the powder. This ensures optimal contact between the sample and the crystal, which is essential for a strong, high-quality signal.[4]
- Sample Spectrum Acquisition:
 - Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-650 cm^{-1} , 4 cm^{-1} resolution, 64 scans). The software will automatically ratio the sample scan against the background to produce the final absorbance spectrum.
- Cleaning:
 - Retract the press arm and carefully remove the bulk of the powder.
 - Clean the crystal and press tip thoroughly with a solvent-moistened wipe to prevent cross-contamination.

FT-IR Spectrum Analysis: Decoding the Vibrational Signature

The FT-IR spectrum of **4-amino-3,5-difluorophenol** is rich with information. The analysis is best approached by examining distinct regions of the spectrum corresponding to the vibrations of its key functional groups.

High-Wavenumber Region (4000 – 2500 cm^{-1})

This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.

- **O-H Stretch (Phenolic):** A prominent, broad absorption band is expected between 3550 cm^{-1} and 3200 cm^{-1} .^{[10][11]} The breadth of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. This is a hallmark feature of phenols and alcohols.^[12]
- **N-H Stretches (Primary Aromatic Amine):** As a primary amine ($-\text{NH}_2$), this compound will exhibit two distinct, sharp to medium-intensity bands in the 3500 cm^{-1} to 3300 cm^{-1} range. ^{[13][14]} These correspond to the asymmetric ($\sim 3400\text{-}3500\text{ cm}^{-1}$) and symmetric ($\sim 3300\text{-}3400\text{ cm}^{-1}$) stretching vibrations of the N-H bonds.^[15] The presence of two peaks is definitive for a primary amine.
- **C-H Stretch (Aromatic):** Sharp, weaker absorption peaks are expected just above 3000 cm^{-1} , typically in the 3100 cm^{-1} to 3000 cm^{-1} range.^{[12][16]} These are characteristic of C-H bonds where the carbon is part of an aromatic ring.

Mid-Wavenumber & Double Bond Region ($2000 - 1500\text{ cm}^{-1}$)

This region reveals information about the aromatic ring and the amine bending vibration.

- **N-H Bend (Primary Amine):** A moderate to strong absorption is found in the 1650 cm^{-1} to 1580 cm^{-1} region, which is attributed to the N-H scissoring (bending) vibration of the primary amine group.^{[15][17]}
- **C=C Stretches (Aromatic Ring):** The vibrations of the benzene ring itself give rise to a series of sharp, medium-to-strong intensity peaks, typically around 1600 cm^{-1} and 1500 cm^{-1} .^[11] ^[16] These bands confirm the presence of the aromatic core.

Fingerprint Region ($1500 - 650\text{ cm}^{-1}$)

This region contains a wealth of complex, overlapping peaks that are unique to the molecule as a whole. Key diagnostic peaks include C-F, C-O, and C-N stretches.

- **C-N Stretch (Aromatic Amine):** A strong band is expected in the 1335 cm^{-1} to 1250 cm^{-1} range, characteristic of the C-N stretching vibration in aromatic amines.^{[15][17]}

- C-O Stretch (Phenolic): A strong, distinct peak for the C-O stretch of the phenol group appears around 1220 cm^{-1} .^[12] Its position at a higher wavenumber compared to aliphatic alcohols ($1050\text{-}1150\text{ cm}^{-1}$) is due to the conjugation with the aromatic ring.^[12]
- C-F Stretches (Aryl Fluoride): The presence of fluorine atoms gives rise to very strong and characteristic absorption bands. For aryl fluorides, these C-F stretching vibrations typically occur in the 1300 cm^{-1} to 1000 cm^{-1} region.^[18] Given the two fluorine atoms, multiple strong bands can be expected in this area, which are highly diagnostic for this compound.
- C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4,6-tetrasubstituted) will generate specific C-H "wagging" vibrations out of the plane of the ring. A strong band is expected in the 900 cm^{-1} to 860 cm^{-1} range, corresponding to the isolated aromatic hydrogen.^[10]
- N-H Wag (Primary Amine): A broad, strong band may appear in the 910 cm^{-1} to 665 cm^{-1} range due to the out-of-plane N-H wagging motion.^{[15][17]}

Data Summary and Workflow Visualization

Table 1: Summary of Key FT-IR Absorptions for 4-Amino-3,5-difluorophenol



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Diagram: FT-IR Analysis Workflow

The following diagram illustrates the logical flow of the experimental and analytical process described in this guide.

Caption: Workflow for ATR-FTIR analysis of **4-amino-3,5-difluorophenol**.

Conclusion

The FT-IR spectrum of **4-amino-3,5-difluorophenol** provides a rich and definitive set of absorption bands that confirm its molecular structure. The key identifying features are the broad phenolic O-H stretch, the characteristic doublet of the primary aromatic amine N-H stretches, the strong C-O and C-N stretching vibrations, and the exceptionally strong absorptions in the fingerprint region corresponding to the C-F bonds. By following a systematic experimental protocol and a region-by-region analytical approach, FT-IR spectroscopy serves as a rapid, reliable, and robust tool for the qualitative identification and quality control of this important chemical intermediate, ensuring its integrity for use in research and development.

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